

An In-depth Technical Guide to 2-Formyl-3-methylthiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Methyl-2-thiophenecarboxaldehyde
Cat. No.:	B051414

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-formyl-3-methylthiophene, a versatile heterocyclic aldehyde with significant potential in organic synthesis and medicinal chemistry. This document consolidates critical data, including its various synonyms, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance based on the activities of related thiophene derivatives.

Nomenclature and Identification

2-Formyl-3-methylthiophene is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to facilitate cross-referencing and literature searches.

Table 1: Synonyms for 2-Formyl-3-methylthiophene

Synonym

3-Methylthiophene-2-carboxaldehyde

3-Methyl-2-thiophenecarboxaldehyde

3-Methylthiophene-2-carbaldehyde

3-Methyl-2-thenaldehyde

3-Methyl-2-formylthiophene

2-Thiophenecarboxaldehyde, 3-methyl-

3-Methyl-2-thiophenecarbaldehyde

Thiophene, 3-methyl, 2-formyl

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of 2-formyl-3-methylthiophene, essential for its handling, reaction setup, and analytical characterization.

Table 2: Quantitative Data for 2-Formyl-3-methylthiophene

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ OS	[1] [2]
Molecular Weight	126.18 g/mol	[1] [2]
CAS Number	5834-16-2	[1] [3]
Appearance	Colorless to pale yellow clear liquid	[4]
Density	1.17 g/mL at 25 °C	[1]
Boiling Point	113 °C at 24 mmHg	[3]
Flash Point	82 °C (closed cup)	[1]
Refractive Index (n _{20/D})	1.587	[1]
Solubility	Soluble in organic solvents like ethanol and ether; poorly soluble in water.	[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-formyl-3-methylthiophene are crucial for its practical application in research and development.

Synthesis Protocols

Several methods for the synthesis of 2-formyl-3-methylthiophene have been reported. The Vilsmeier-Haack reaction and formylation via a Grignard reagent are among the most common.

3.1.1. Vilsmeier-Haack Formylation of 3-Methylthiophene

This method introduces a formyl group onto the electron-rich thiophene ring.

- Materials: 3-Methylthiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Sodium acetate, Water, Diethyl ether, Sodium sulfate.
- Procedure:

- To a solution of 3-methylthiophene in DMF, slowly add POCl_3 at 0 °C.[6]
- After the addition, allow the reaction mixture to stir at room temperature for several hours. [7]
- Quench the reaction by adding a solution of sodium acetate in water at 0 °C.[7]
- Extract the aqueous mixture with diethyl ether.[7]
- Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[7]
- Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain 2-formyl-3-methylthiophene.[7]

3.1.2. Synthesis via Grignard Reaction

This two-step process involves the initial bromination of 3-methylthiophene followed by a Grignard reaction.

- Materials: 3-Methylthiophene, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride, Magnesium turnings, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, Sodium bicarbonate.
- Procedure:
 - Bromination: Synthesize 3-methyl-2-bromothiophene by reacting 3-methylthiophene with NBS in the presence of a radical initiator like benzoyl peroxide.
 - Grignard Reaction and Formylation:
 - In a three-necked flask, activate magnesium turnings.
 - Add a solution of 3-methyl-2-bromothiophene in THF to initiate the Grignard reaction.
 - After the formation of the Grignard reagent, cool the mixture and add DMF dropwise.
 - Allow the reaction to warm to room temperature and stir for several hours.

- Hydrolyze the reaction mixture and extract with toluene.
- Wash the organic layer with an aqueous solution of sodium bicarbonate.
- Remove the solvent under reduced pressure and purify the product by vacuum distillation to yield 2-formyl-3-methylthiophene.

Analytical Protocols

Standard analytical techniques are employed to confirm the identity and purity of 2-formyl-3-methylthiophene.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
- Method: Inject the sample into the GC. The compound will be separated based on its boiling point and interaction with the stationary phase. The mass spectrometer will then fragment the eluted compound, providing a characteristic mass spectrum for identification. The retention time and mass spectrum are compared with a known standard or library data for confirmation.

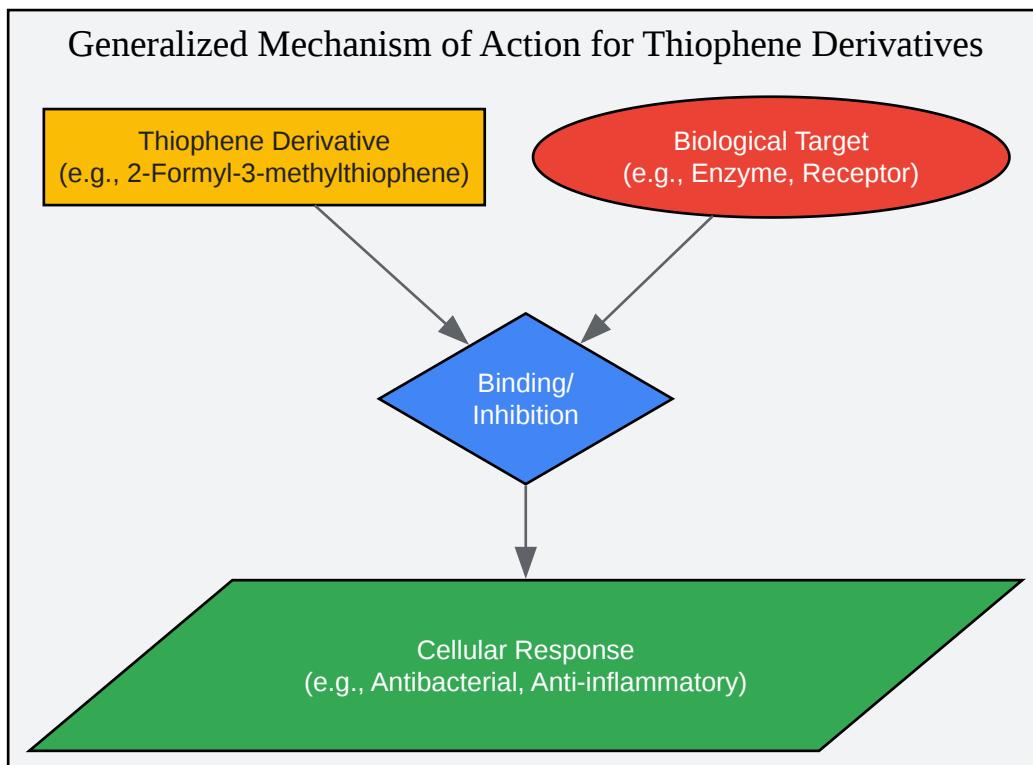
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl_3).
- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (singlet, $\sim 9.8\text{-}10.0$ ppm), the thiophene ring protons (doublets, $\sim 7.0\text{-}7.8$ ppm), and the methyl protons (singlet, ~ 2.5 ppm).
- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon ($\sim 180\text{-}185$ ppm), the carbons of the thiophene ring, and the methyl carbon.

Mandatory Visualizations

The following diagrams illustrate the key synthetic workflow and a generalized representation of the biological interactions of thiophene derivatives.

Caption: Synthetic routes to 2-formyl-3-methylthiophene.



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Caption: Generalized biological interaction of thiophene derivatives.

Biological and Pharmacological Relevance

While specific signaling pathways for 2-formyl-3-methylthiophene are not extensively documented, the broader class of thiophene derivatives exhibits a wide range of biological activities.^[8] These compounds are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets.^[9]

Thiophene-containing molecules have been successfully developed as drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.^[9] The reactivity of the aldehyde group in 2-formyl-3-methylthiophene makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.^[6] For instance, it can serve as a precursor for the synthesis of Schiff bases and other derivatives that have shown promising antimicrobial and anticancer effects.^[10]

Derivatives of thiophene carboxaldehydes have been investigated for their potential as α -glucosidase inhibitors for diabetic management, and some have shown significant activity.^[7] Furthermore, thiophene carboxamide derivatives have demonstrated antiproliferative effects against various cancer cell lines.^{[11][12]} The biological activity of these derivatives is often attributed to their ability to bind to and modulate the function of key enzymes and receptors in cellular pathways.^[13] The electron-rich nature of the thiophene ring can facilitate interactions with biological macromolecules.^[9]

In summary, while the direct biological role of 2-formyl-3-methylthiophene is an area for further investigation, its utility as a synthetic building block provides access to a wide array of potentially bioactive compounds. Its derivatives are promising candidates for drug discovery efforts targeting a range of diseases.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Formyl-3-methylthiophene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051414#synonyms-for-2-formyl-3-methylthiophene\]](https://www.benchchem.com/product/b051414#synonyms-for-2-formyl-3-methylthiophene)

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